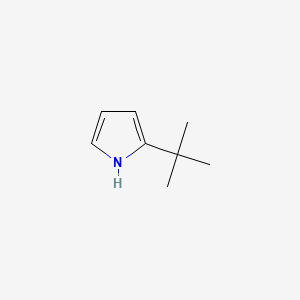2-tert-butyl-1H-pyrrole
CAS No.:
Cat. No.: VC14408644
Molecular Formula: C8H13N
Molecular Weight: 123.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13N |
|---|---|
| Molecular Weight | 123.20 g/mol |
| IUPAC Name | 2-tert-butyl-1H-pyrrole |
| Standard InChI | InChI=1S/C8H13N/c1-8(2,3)7-5-4-6-9-7/h4-6,9H,1-3H3 |
| Standard InChI Key | AJPCQTXGHLEGAY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=CN1 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The IUPAC name of the compound, 2-tert-butyl-1H-pyrrole, reflects its structure: a five-membered aromatic pyrrole ring with a tert-butyl group (-C(CH₃)₃) at the 2-position . The SMILES string CC(C)(C)C1=CC=CN1 and InChIKey AJPCQTXGHLEGAY-UHFFFAOYSA-N provide unambiguous representations of its connectivity. The tert-butyl group introduces significant steric bulk, which influences the compound’s reactivity and intermolecular interactions.
Table 1: Key Identifiers of 2-tert-Butyl-1H-pyrrole
| Property | Value | Source |
|---|---|---|
| CAS Number | 5398-58-3 | |
| Molecular Formula | C₈H₁₃N | |
| Molecular Weight | 123.20 g/mol | |
| XLogP3-AA | 2.4 | |
| Hydrogen Bond Donors | 1 | |
| Exact Mass | 123.104799 Da |
Synthesis and Reactivity
Synthetic Routes
The primary synthetic method for 2-tert-butyl-1H-pyrrole involves the Friedel-Crafts alkylation of pyrrole with tert-butyl chloride in the presence of a Lewis acid catalyst. A reference from Synthetic Communications (1988) details this approach, yielding the compound via electrophilic substitution at the 2-position of the pyrrole ring. Alternative routes may include transition-metal-catalyzed coupling reactions, though these are less documented in the available literature.
Table 2: Synthetic Overview
Reactivity Profile
-
Electrophilic Substitution: Preferential at the 4- and 5-positions due to steric shielding at the 2- and 3-positions .
-
Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, facilitating interactions with acceptors in supramolecular assemblies .
Physical and Chemical Properties
Comparative Analysis with Analogues
Compared to N-Boc-pyrrole (CAS 5176-27-2) , which features a tert-butoxycarbonyl protecting group, 2-tert-butyl-1H-pyrrole lacks the carbonyl moiety, rendering it more basic and less prone to hydrolysis. This distinction makes it suitable for reactions requiring a free amine group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume